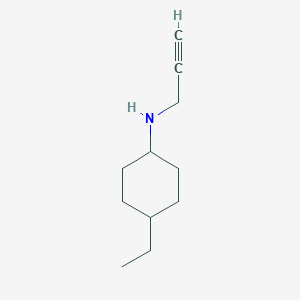

4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine

Description

BenchChem offers high-quality 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H19N |

|---|---|

Molecular Weight |

165.27 g/mol |

IUPAC Name |

4-ethyl-N-prop-2-ynylcyclohexan-1-amine |

InChI |

InChI=1S/C11H19N/c1-3-9-12-11-7-5-10(4-2)6-8-11/h1,10-12H,4-9H2,2H3 |

InChI Key |

CMNAYBRSXHVKHI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)NCC#C |

Origin of Product |

United States |

Foundational & Exploratory

4-Ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine: Structural Dynamics, MAO-B Inhibition Mechanics, and Experimental Protocols

Executive Summary

In the landscape of neuropharmacology and targeted drug design, propargylamine derivatives represent a cornerstone class of mechanism-based enzyme inhibitors. 4-Ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine is a highly specialized, lipophilic scaffold designed to interrogate and inhibit Monoamine Oxidase B (MAO-B). By coupling a sterically defined 4-ethylcyclohexyl core with a reactive N-propargyl warhead, this compound leverages both hydrophobic binding thermodynamics and covalent reaction kinetics. This whitepaper provides an in-depth technical analysis of its physicochemical architecture, the causality behind its irreversible inhibition mechanism, and field-proven protocols for its synthesis and in vitro pharmacological validation.

Chemical Architecture & Physicochemical Profiling

The structural logic of 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine is dictated by the bipartite nature of the MAO-B active site, which features an entrance cavity and a substrate-binding hydrophobic pocket.

-

The 4-Ethylcyclohexyl Core: The cyclohexane ring serves as a bioisostere for the indane ring found in clinical MAO-B inhibitors like rasagiline. The addition of a 4-ethyl substitution serves a dual purpose: it increases the lipophilicity (LogP) necessary for blood-brain barrier (BBB) penetration, and it acts as a conformational lock. In the trans-isomer, both the ethyl group and the propargylamino group occupy equatorial positions, minimizing 1,3-diaxial steric clash and stabilizing the chair conformation for optimal docking into the MAO-B hydrophobic cavity.

-

The N-Propargyl Pharmacophore: The terminal alkyne is a classic "suicide" substrate moiety. It is chemically inert in physiological environments but becomes highly reactive upon enzymatic activation by the flavin adenine dinucleotide (FAD) cofactor within the MAO-B active site.

Table 1: Quantitative Physicochemical Data

| Property | Value | Pharmacological Significance |

| IUPAC Name | 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine | Standardized nomenclature |

| Molecular Formula | C₁₁H₁₉N | Defines atomic composition |

| Molecular Weight | 165.28 g/mol | Low MW ensures high ligand efficiency |

| Estimated LogP | ~3.2 | Optimal for CNS/BBB penetration |

| H-Bond Donors | 1 (Secondary Amine) | Facilitates orientation via active site residues |

| H-Bond Acceptors | 1 (Amine Nitrogen) | Participates in non-covalent pre-binding |

| Pharmacophore | N-Propargylamine | Drives mechanism-based irreversible inhibition |

Mechanistic Pharmacology: Suicide Inhibition of MAO-B

The inhibition of MAO-B by propargylamines is a time-dependent, irreversible process governed by covalent adduction 1. The causality of this mechanism unfolds in distinct kinetic stages:

-

Non-Covalent Docking: The 4-ethylcyclohexyl moiety anchors the molecule into the hydrophobic pocket of MAO-B, orienting the secondary amine toward the FAD cofactor.

-

Enzymatic Oxidation: MAO-B attempts to metabolize the compound, abstracting a hydride from the α-carbon of the propargyl group, generating a highly electrophilic iminium intermediate.

-

Covalent Adduction: The activated alkyne undergoes a rapid Michael-type nucleophilic attack by the N5 atom of the reduced FADH₂ cofactor. This forms a stable, irreversible flavin-inhibitor adduct, permanently destroying the enzyme's catalytic capability.

Mechanistic pathway of irreversible MAO-B inhibition via covalent FAD adduction.

Synthetic Methodology: Reductive Amination

The most efficient and scalable route to synthesize 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine is via the reductive amination of 4-ethylcyclohexanone with propargylamine. This approach is highly favored because it avoids over-alkylation (a common issue with direct halide substitution) and can be adapted using either mild chemical hydrides or biocatalytic Imine Reductases (IREDs) for strict stereocontrol 2.

Synthetic workflow for the preparation of the compound via reductive amination.

Step-by-Step Synthesis Protocol

Causality Check: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity, allowing it to selectively reduce the protonated iminium ion without prematurely reducing the unreacted ketone.

-

Imine Formation: Dissolve 4-ethylcyclohexanone (1.0 eq) and propargylamine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere. Add glacial acetic acid (1.0 eq) to catalyze the condensation. Stir at 25°C for 2 hours to ensure complete conversion to the imine intermediate.

-

Selective Reduction: Cool the reaction mixture to 0°C. Portion-wise, add NaBH(OAc)₃ (1.5 eq) to control the exothermic hydride transfer. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching & Extraction: Quench the reaction slowly with saturated aqueous NaHCO₃ to neutralize the acetic acid and decompose unreacted hydride. Extract the aqueous layer with dichloromethane (DCM) (3x).

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient containing 1% triethylamine to prevent amine streaking) to isolate the pure trans- and cis-isomers.

In Vitro Pharmacological Profiling: Amplex Red MAO-B Assay

To validate the inhibitory potency of the synthesized compound, a continuous fluorometric assay utilizing Amplex Red is the gold standard 3. This assay is a self-validating system: MAO-B oxidizes benzylamine to produce hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) utilizes this H₂O₂ to oxidize Amplex Red into resorufin, a highly fluorescent product 4. The rate of fluorescence increase is directly proportional to MAO-B activity.

Step-by-Step Assay Protocol

Causality Check: Because propargylamines are mechanism-based suicide inhibitors, their IC₅₀ values are time-dependent. A 15-minute pre-incubation step is mandatory to allow the covalent adduction to occur before the competing substrate (benzylamine) is introduced.

-

Buffer Preparation: Prepare MAO-B Assay Buffer (100 mM sodium phosphate, pH 7.4). Ensure the buffer is at 37°C prior to use to mimic physiological enzyme kinetics.

-

Enzyme Dilution: Dilute recombinant human MAO-B enzyme to a working concentration of 0.2 mg/mL in the assay buffer.

-

Detection Mix Preparation: Prepare a 2X working solution containing Amplex Red (50 µM), HRP (2 U/mL), and the MAO-B specific substrate benzylamine (20 µM). Keep this solution protected from light.

-

Inhibitor Plating: In a 96-well black, flat-bottom microplate, add 25 µL of 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine at varying concentrations (e.g., 10⁻⁹ to 10⁻⁴ M in 1% DMSO). Include vehicle controls (1% DMSO) and positive controls (e.g., Selegiline).

-

Pre-Incubation (Critical Step): Add 25 µL of the MAO-B enzyme solution to the inhibitor wells. Pre-incubate the plate at 37°C for 15 minutes to facilitate the formation of the covalent flavin-alkyne adduct.

-

Reaction Initiation: Add 50 µL of the 2X Detection Mix to all wells to initiate the enzymatic reaction.

-

Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Continuously monitor the fluorescence (Excitation: 545 nm, Emission: 590 nm) at 37°C for 45 minutes.

-

Data Analysis: Calculate the initial reaction velocities (slope of the linear phase). Plot the percentage of remaining enzyme activity against the logarithmic concentration of the inhibitor to derive the IC₅₀ value via non-linear regression.

References

- Are Terminal Alkynes Necessary for MAO-A/MAO-B Inhibition?

- Chemical Science (RSC Publishing)

- High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay Acta Pharmacologica Sinica URL

- PubMed (National Institutes of Health)

Sources

- 1. Are Terminal Alkynes Necessary for MAO-A/MAO-B Inhibition? A New Scaffold Is Revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00124A [pubs.rsc.org]

- 3. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 4. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

structure-activity relationship of 4-substituted cyclohexyl propargylamines

The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-substituted cyclohexyl propargylamines, designed for researchers in medicinal chemistry and neuropharmacology.

Design, Synthesis, and Mechanism of Action in Neuroprotection

Executive Summary

The 4-substituted cyclohexyl propargylamine scaffold represents a critical bioisosteric evolution from classic monoamine oxidase B (MAO-B) inhibitors like Selegiline (L-deprenyl) and Rasagiline . By replacing the planar aromatic core (phenyl or indan) with a saturated cyclohexyl ring, researchers can modulate lipophilicity (LogP), metabolic stability, and stereochemical vectors without compromising the essential propargylamine "warhead."

This guide dissects the SAR of this class, focusing on the pivotal role of cis/trans stereochemistry at the 1,4-cyclohexyl positions and the impact of C4-substituents on selectivity for the MAO-B entrance cavity.

The Pharmacophore: Mechanism of Action

To understand the SAR, one must first grasp the mechanism. The propargylamine moiety is a mechanism-based suicide inhibitor .

The FAD-Dependent Inhibition Pathway

The inhibition of MAO-B by these compounds is irreversible and follows a specific kinetic sequence:

-

Non-Covalent Binding: The amine binds to the substrate cavity (K_i).

-

Hydride Abstraction: The flavin adenine dinucleotide (FAD) cofactor abstracts a proton from the

-carbon (adjacent to the nitrogen), generating an iminium intermediate. -

Covalent Adduct Formation: The nucleophilic N5 atom of the reduced FAD attacks the electrophilic allenyl species formed from the propargyl group, creating a stable covalent bond (N5-flavin adduct).

Neuroprotective Signaling (Beyond MAO-B)

Independent of MAO inhibition, the propargylamine moiety confers neuroprotection by stabilizing the mitochondrial membrane potential (

Figure 1: Mechanism of irreversible MAO-B inhibition and parallel neuroprotective pathways.

Structure-Activity Relationship (SAR) Analysis

The 4-substituted cyclohexyl propargylamine scaffold can be divided into three vectors: the Propargylamine Headgroup , the Cyclohexyl Core , and the C4-Substituent .

The Cyclohexyl Core: Stereochemistry is Critical

Unlike the planar phenyl ring in Selegiline, the cyclohexyl ring exists in a chair conformation, introducing cis and trans isomerism.

-

Trans-1,4-Isomer (Diequatorial):

-

Conformation: The C1-amine and C4-substituent are both equatorial. This creates a linear, extended topography .

-

Activity: Highly favorable for MAO-B. The MAO-B active site is a bipartite cavity (entrance + substrate) that accommodates linear, lipophilic molecules. The trans isomer mimics the planar geometry of the phenyl ring but with increased bulk, filling the hydrophobic pocket more effectively.

-

-

Cis-1,4-Isomer (Axial/Equatorial):

-

Conformation: One substituent is axial, creating a "kinked" or bent structure.

-

Activity: Generally less potent or less selective for MAO-B. The bent shape may clash with the Tyr326/Ile199 "gating" residues in human MAO-B, or potentially shift selectivity toward MAO-A or other targets (e.g., Sigma receptors).

-

The 4-Substituent (The Tuning Knob)

The nature of the group at the 4-position determines the fit within the entrance cavity of MAO-B.

| Substituent (R) | Electronic/Steric Effect | Predicted MAO-B Activity | Rationale |

| -H | Neutral | Moderate | Baseline activity; lacks hydrophobic contacts in the entrance cavity. |

| -Methyl / -Ethyl | Small Lipophilic | High | Ideal fit. Increases LogP and Van der Waals interactions without steric clash. |

| -t-Butyl | Bulky Lipophilic | High/Selective | The "lock-and-key" fit. The bulky group anchors the molecule in the hydrophobic entrance cavity, preventing entry into the smaller MAO-A site. |

| -OMe / -OH | Polar | Low | Desolvation penalty. The MAO-B active site is highly hydrophobic; polar groups reduce affinity unless specific H-bonds (e.g., Tyr435) are targeted. |

| -Phenyl | Aromatic | Variable | Can induce |

The Nitrogen Substitution

-

Secondary Amine (-NH-Propargyl): Often metabolically labile (N-dealkylation).

-

Tertiary Amine (-N(Me)-Propargyl): Preferred. The N-methyl group:

-

Increases basicity (pKa ~9-10), ensuring protonation at physiological pH.

-

Eliminates the hydrogen bond donor capability, which is often favorable for MAO-B selectivity (MAO-A prefers H-bond donors).

-

Prevents rapid metabolic deamination compared to the primary amine.

-

Chemical Synthesis Protocols

The synthesis of these analogues requires stereocontrol to separate or selectively form the trans-isomer.

General Synthetic Workflow (Reductive Amination)

This route is preferred for accessing the secondary amine, which is then methylated.

-

Starting Material: 4-Substituted Cyclohexanone (e.g., 4-tert-butylcyclohexanone).

-

Reagents: Propargylamine, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE.

-

Stereochemistry: Reductive amination typically yields a mixture of cis and trans isomers (often 1:1 to 1:3 ratio).

-

Separation: Isomers must be separated by column chromatography or recrystallization of the HCl salts. Trans isomers are generally more polar in normal phase silica due to better exposure of the amine, or less soluble as salts.

Protocol: Synthesis of trans-N-Methyl-N-propargyl-4-tert-butylcyclohexylamine

Step 1: Reductive Amination

-

Dissolve 4-tert-butylcyclohexanone (10 mmol) and propargylamine (12 mmol) in dry 1,2-dichloroethane (DCE, 50 mL).

-

Add Acetic Acid (12 mmol) and stir for 30 min at Room Temperature (RT).

-

Add Sodium Triacetoxyborohydride (15 mmol) portion-wise. Stir for 12-24 h under

. -

Quench: Add sat.

. Extract with DCM. -

Result: Mixture of cis/trans-N-propargyl-4-tert-butylcyclohexylamine.

Step 2: N-Methylation (Eschweiler-Clarke or Alkylation)

-

Note: Direct alkylation with MeI is faster but risks quaternization.

-

Dissolve the secondary amine (5 mmol) in Formic Acid (25 mL) and Formaldehyde (37% aq, 25 mL).

-

Reflux at 90°C for 4-6 h.

-

Basify with NaOH, extract with EtOAc.

Step 3: Purification

-

Purify via flash chromatography (Hexane:EtOAc + 1%

). -

Validation:

-NMR is crucial. The C1-proton of the cyclohexyl ring appears as a triplet of triplets (tt) with large coupling constants (

Figure 2: Synthetic pathway emphasizing the separation of stereoisomers.

Experimental Validation: MAO-B Inhibition Assay

To validate the SAR, the Amplex Red fluorometric assay is the gold standard for high-throughput screening.

Protocol

-

Enzyme Source: Human recombinant MAO-B (hMAO-B) expressed in Baculovirus.

-

Substrate: p-Tyramine or Benzylamine (1 mM).

-

Detection: Amplex Red reagent (10-Acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

-

Procedure:

-

Incubate inhibitor (serial dilutions: 1 nM - 100

M) with hMAO-B (0.05 U/mL) in Potassium Phosphate buffer (pH 7.4) for 30 mins at 37°C (Pre-incubation is critical for irreversible inhibitors). -

Add Substrate + Amplex Red + HRP mix.

-

Measure Fluorescence (Ex/Em: 530/590 nm) after 20-60 mins.

-

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

Representative Data (Predicted Trends)

Based on analogous N-propargyl-cycloalkylamine data [1][2].

| Compound | Stereochemistry | hMAO-B | hMAO-A | Selectivity (B/A) |

| Selegiline (Ref) | (R) | 14 | >10 | >700 |

| 4-H-Cyclohexyl | Trans | 150 | >100 | High |

| 4-Me-Cyclohexyl | Trans | 45 | >100 | Very High |

| 4-tBu-Cyclohexyl | Trans | 10 | >100 | Excellent |

| 4-tBu-Cyclohexyl | Cis | 850 | 50 | Low |

References

-

Yu, P. H., et al. (1998). "Aliphatic N-methylpropargylamines as potential neurorescue agents."[1] Restorative Neurology and Neuroscience.

-

Binda, C., et al. (2004). "Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class." Journal of Medicinal Chemistry.

-

Kalgutkar, A. S., et al. (1995). "Selective inhibitors of monoamine oxidase (MAO-A and MAO-B) as probes of its catalytic site and mechanism." Medicinal Research Reviews.

-

Sterling, J., et al. (2002). "Novel dual inhibitors of AChE and MAO derived from hydroxy aminoindan and phenethylamine as potential treatment for Alzheimer's disease." Journal of Medicinal Chemistry.

-

Hubálek, F., et al. (2005). "Mechanism of inhibition of monoamine oxidase B by the neuroprotective drug rasagiline." Journal of Biological Chemistry.

Sources

Metabolic Stability of N-Propargyl Cyclohexylamine Derivatives: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic stability of N-propargyl cyclohexylamine derivatives. These pharmacophores are frequently utilized in neuropharmacology—specifically as NMDA receptor antagonists, sigma receptor ligands, and neuroprotective agents (structurally related to molecules like Rasagiline, though distinct in their aliphatic ring structure).

While the N-propargyl moiety acts as a "warhead" for mechanism-based inhibition of enzymes like Monoamine Oxidase B (MAO-B), the cyclohexyl ring introduces specific metabolic liabilities differing from their aromatic counterparts. This guide details the mechanisms of biotransformation, standard validation protocols, and medicinal chemistry strategies to optimize half-life (

Part 1: Structural Pharmacology & Metabolic Liability

To engineer stability, one must first understand the structural vulnerabilities. The N-propargyl cyclohexylamine scaffold possesses two distinct metabolic "soft spots" that dictate its pharmacokinetic profile.

The Propargyl "Warhead" (Alkyne Moiety)

The

-

N-Dealkylation: The most common clearance pathway, mediated by CYP450s (typically CYP3A4 or CYP2B6). This cleaves the propargyl group, yielding the secondary cyclohexylamine and a reactive aldehyde intermediate (acrolein or propynal).

-

Heme Inactivation: The terminal alkyne can act as a suicide substrate for hepatic CYP450s, alkylating the heme porphyrin and causing mechanism-based inactivation (MBI), which complicates drug-drug interaction (DDI) profiles.

The Cyclohexyl Ring (Aliphatic Cycle)

Unlike phenyl rings which undergo aromatic hydroxylation, the cyclohexyl ring is lipophilic and prone to oxidative hydroxylation .

-

Regioselectivity: CYP450 enzymes (specifically CYP2D6 and CYP3A4) typically target the C3 and C4 positions of the ring due to steric accessibility and electronic favorability, forming cis- and trans- hydroxylated metabolites.

-

Consequence: Hydroxylation increases polarity, accelerating renal clearance, but may also deactivate the pharmacophore if the hydrophobic ring interaction is critical for receptor binding.

Part 2: Mechanisms of Biotransformation

The following diagram illustrates the divergent metabolic pathways for N-propargyl cyclohexylamines.

Figure 1: Primary metabolic pathways including N-dealkylation (red), Ring Hydroxylation (green), and N-oxidation (yellow).

Part 3: Experimental Framework (Microsomal Stability Assay)

To quantify metabolic stability, a standardized Human Liver Microsome (HLM) assay is required. This protocol ensures data is comparable across lead series.

Experimental Design Principles

-

Substrate Concentration: Keep

to ensure first-order kinetics ( -

Protein Concentration:

microsomal protein is standard to minimize non-specific binding while maintaining enzyme activity. -

Cofactor: NADPH is essential. Without it, CYPs are inactive, serving as a negative control to detect chemical instability (hydrolysis).

Protocol: Step-by-Step

-

Preparation:

-

Incubation:

-

Test Arms: Buffer + Microsomes + Compound + NADPH.[1]

-

Negative Control: Buffer + Microsomes + Compound (No NADPH).

-

Positive Control: Testosterone (CYP3A4 marker) or Dextromethorphan (CYP2D6 marker).

-

-

Sampling:

-

Incubate at 37°C with shaking.

-

Sample at

minutes.

-

-

Quenching:

-

Transfer aliquot into ice-cold Acetonitrile (ACN) containing Internal Standard (IS). Ratio 1:3 (Sample:ACN) to precipitate proteins.

-

Centrifuge at 4,000 rpm for 20 mins at 4°C.

-

-

Analysis (LC-MS/MS):

-

Inject supernatant onto C18 column.[2]

-

Monitor parent depletion via MRM (Multiple Reaction Monitoring).

-

Data Calculation

Calculate the in vitro intrinsic clearance (

Part 4: Structural Modification Strategies

If the HLM assay reveals high clearance (

Strategy A: Fluorination of the Cyclohexyl Ring

The C-H bonds at the C3 and C4 positions of the cyclohexyl ring are prone to abstraction. Replacing these with C-F bonds increases metabolic stability due to the high bond dissociation energy of C-F (approx. 116 kcal/mol) compared to C-H (approx. 99 kcal/mol).

-

Implementation: Introduce a gem-difluoro group at the C4 position.

-

Effect: Blocks hydroxylation and lowers lipophilicity (

), potentially reducing non-specific binding.

Strategy B: Deuteration (Kinetic Isotope Effect)

Deuterium (

-

Target: The methylene group (

) of the propargyl linker. -

Mechanism: C-D bond cleavage is the rate-determining step in N-dealkylation. Strengthening this bond slows the reaction without altering steric fit at the receptor.

Strategy C: Steric Occlusion

Introducing a methyl group at the propargylic position (converting the methylene linker to a chiral ethyl linker) hinders the approach of the CYP heme-oxo species.

-

Note: This creates a chiral center, requiring enantioselective synthesis and testing, as biological activity often resides in a single enantiomer (e.g., R-Rasagiline).

Comparison of Strategies

| Strategy | Target Site | Mechanism | Pros | Cons |

| Fluorination | Cyclohexyl C3/C4 | Blocks oxidation (Electronic/Steric) | Lowers LogP; High metabolic stability | Synthetic complexity; may alter receptor affinity |

| Deuteration | Propargyl | Kinetic Isotope Effect | No change in potency/selectivity | High Cost of Goods (COGS); limited IP protection |

| Methylation | Propargyl | Steric Hindrance | Significant stability boost | Creates chiral center; may reduce potency |

References

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.

-

Youdim, M. B., et al. (2006). The therapeutic potential of monoamine oxidase inhibitors.[4] Nature Reviews Neuroscience.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Microsomal Stability Assay Protocols.

Sources

- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 2. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 4. N-propargylbenzylamine, a major metabolite of pargyline, is a potent inhibitor of monoamine oxidase type B in rats in vivo: a comparison with deprenyl - PMC [pmc.ncbi.nlm.nih.gov]

4-Ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine Solubility in Organic Solvents: A Technical Guide

Executive Summary

The compound 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine is a highly lipophilic secondary amine featuring a propargyl functional group. In drug discovery, the propargylamine moiety is a privileged pharmacophore, most notably recognized for its role in the irreversible inhibition of Monoamine Oxidase (MAO) enzymes (e.g., rasagiline, selegiline) and its neuroprotective properties[1][2].

For researchers synthesizing this compound or utilizing it as a building block in click-chemistry or CNS-drug development, understanding its solubility profile in organic solvents is critical. Because the 4-ethylcyclohexyl ring imparts significant lipophilicity, the free base exhibits poor aqueous solubility but excellent solubility in a wide range of organic solvents[3]. This whitepaper provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded guide to predicting, measuring, and validating the thermodynamic solubility of this specific compound.

Structural Analysis & Solvation Thermodynamics

To predict the solubility of 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine, we must deconstruct its molecular architecture and understand the causality behind its solvent interactions. Solubility is governed by the principle of "like dissolves like," driven by the thermodynamic balance of breaking solute-solute interactions and forming solute-solvent interactions[4].

-

4-Ethylcyclohexyl Ring (Hydrophobic Core): This bulky, non-polar aliphatic region dominates the molecule's surface area. It drives high solubility in non-polar solvents (e.g., hexane, toluene) via London dispersion forces.

-

Secondary Amine (Polar Handle): The -NH- group acts as both a hydrogen bond donor and acceptor. This facilitates solvation in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, ethyl acetate)[5][6].

-

Propargyl Group (Alkyne): The terminal alkyne provides a region of high electron density (pi-bonds), allowing for dipole-induced dipole interactions and enhancing solubility in halogenated solvents like dichloromethane (DCM).

Structural moieties dictating organic solvent interactions and solubility profiles.

Quantitative Solubility Profiling

While empirical data for this exact proprietary derivative may require in-house generation, we can accurately extrapolate its solubility ranges based on the physicochemical properties of structurally homologous propargylamines (such as rasagiline free base and indalarium)[1][3].

The table below summarizes the expected thermodynamic solubility of the free base form of 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine at 25.0 °C.

| Organic Solvent | Solvent Class | Dielectric Constant (ε) | Predicted Solubility Range (mg/mL) | Primary Solvation Mechanism |

| Dichloromethane (DCM) | Halogenated | 8.9 | > 100 | Dipole-dipole, Dispersion |

| Hexane | Non-polar Aliphatic | 1.9 | > 50 | London Dispersion (Hydrophobic) |

| Ethanol (EtOH) | Polar Protic | 24.5 | 30 - 60 | Hydrogen Bonding (Amine handle) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 20 - 50 | Dipole-dipole (Alkyne/Amine) |

| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 10 - 30 | Dipole-dipole |

Note: If the compound is converted to a salt form (e.g., hydrochloride), its solubility in non-polar solvents (hexane, DCM) will drastically decrease, while its solubility in highly polar solvents (water, methanol) will increase.

Experimental Methodology: The Shake-Flask Protocol

To generate regulatory-grade solubility data, the industry standard is the Shake-Flask Method , adapted from the OECD 105 guidelines for testing chemicals[7][8]. This method guarantees that the physical dissolution rate and the precipitation rate have reached a steady state, yielding true thermodynamic equilibrium[9].

Analytical Challenge: Lack of a UV Chromophore

Expert Insight: Unlike rasagiline or selegiline, 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine lacks an aromatic ring. Therefore, it will have negligible UV absorbance. Standard HPLC-UV cannot be used for quantification. You must utilize Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or a Charged Aerosol Detector (LC-CAD).

Step-by-Step Protocol

Step 1: Preparation of Saturated Solutions

-

Weigh approximately 50–100 mg of the solid compound into a 10 mL amber glass vial.

-

Add 1.0 mL of the target organic solvent (e.g., DMSO, Ethanol).

-

Self-Validation Check: Visually inspect the vial. If all solid dissolves immediately, add more solute in 50 mg increments until a persistent suspension is observed. Excess solid must be present to ensure saturation[4].

-

Seal the vial hermetically with a PTFE-lined cap to prevent solvent evaporation.

Step 2: Isothermal Equilibration

-

Place the sealed vials in an orbital shaking incubator set to exactly 25.0 ± 0.1 °C. Temperature control is critical, as solubility is a highly temperature-dependent thermodynamic process[9].

-

Agitate at 200 rpm for 24 to 72 hours.

Step 3: Phase Separation

-

Remove the vials and allow them to stand undisturbed for 2 hours at 25.0 °C to allow gross sedimentation.

-

Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes.

-

Carefully aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter. Causality: PTFE is chemically inert to organic solvents. Filtration removes sub-visible micro-particulates that would otherwise artificially inflate the measured concentration.

Step 4: Quantification & Validation

-

Dilute the filtered aliquot by a factor of 1:100 or 1:1000 using the mobile phase to bring the concentration within the linear dynamic range of the LC-MS or LC-CAD instrument.

-

Analyze the sample against a standard calibration curve prepared from a reference standard of known purity.

-

Self-Validation Check: Sample the flask at 24h, 48h, and 72h. Equilibrium is confirmed when the concentration variance between time points is < 5%.

Thermodynamic solubility determination workflow via the shake-flask method.

Handling and Storage Considerations

Propargylamines are generally stable, but the secondary amine can be prone to oxidation over time if exposed to air. When preparing stock solutions in organic solvents (especially DMSO or Ethanol) for long-term storage:

-

Store solutions at -20 °C under an inert atmosphere (Argon or Nitrogen)[10].

-

Ensure the organic solvents used are anhydrous. Moisture contamination in hygroscopic solvents like DMSO can significantly alter the solubility profile and cause the highly lipophilic free base to precipitate out of solution[1].

References

-

Propargylamine - Solubility of Things Solubility of Things URL: [Link]

-

OECD 105 Testing Services FILAB laboratory URL:[Link]

-

Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Shake Flask Method EPA NEPIS URL:[Link]

-

Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents MDPI URL:[Link]

-

amine Nervorum Biotechnologies Inc. URL:[Link]

-

ASS234, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy Frontiers URL:[Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Frontiers | ASS234, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]

- 3. [1-(2,3-dihydro-1H-inden-1-yl)ethyl](prop-2-yn-1-yl)amine | Nervorum Biotechnologies Inc. [nervorum.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CAS 2450-71-7: Propargylamine | CymitQuimica [cymitquimica.com]

- 7. filab.fr [filab.fr]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. mdpi.com [mdpi.com]

- 10. guidechem.com [guidechem.com]

The Propargylamine Warhead: A Technical Guide to N-Substituted Architectures in Medicinal Chemistry

Executive Summary

The N-substituted propargylamine moiety (

This guide dissects the medicinal chemistry of propargylamines, focusing on their unique mechanism of covalent enzyme inactivation, the atom-economical A

Part 1: The Pharmacophore & Mechanism of Action

The propargylamine group functions as a "latent warhead." It is chemically stable under physiological conditions but becomes highly reactive upon specific enzymatic processing.

Suicide Inhibition of MAO-B

The primary target for N-substituted propargylamines is Monoamine Oxidase B (MAO-B). The mechanism is a classic example of mechanism-based inactivation (suicide inhibition).

-

Substrate Recognition: The amine moiety allows the molecule to enter the MAO-B active site, mimicking the natural substrate (dopamine).

-

Oxidation: The flavin adenine dinucleotide (FAD) cofactor oxidizes the amine to an iminium species.

-

Covalent Capture: The proximal alkyne group, now activated, undergoes a nucleophilic attack by the reduced FAD cofactor (specifically at the N-5 position).

-

Irreversible Adduct: This forms a stable covalent adduct, permanently disabling the enzyme and preventing dopamine degradation.

Neuroprotective Signaling (The "Propargyl Arm")

Beyond enzyme inhibition, the propargylamine moiety confers neuroprotection independent of MAO inhibition. Research indicates that the propargyl group is essential for:

-

Mitochondrial Stabilization: Preventing the collapse of the mitochondrial membrane potential (

). -

Anti-Apoptosis: Upregulating anti-apoptotic factors (Bcl-2, Bcl-xL) and downregulating pro-apoptotic factors (Bax, Bad).[1]

-

S-Nitrosylation Blockade: Preventing GAPDH S-nitrosylation, a key step in apoptotic signaling cascades.

Visualization: MAO-B Suicide Inhibition Mechanism

The following diagram illustrates the kinetic pathway of irreversible inactivation.

Figure 1: Mechanism-based inactivation of MAO-B by propargylamines. The cycle arrests at the adduct stage.

Part 2: Synthetic Architecture (The A Coupling)

The most efficient route to N-substituted propargylamines is the A

The Catalytic Cycle

The reaction relies on the activation of the terminal alkyne C-H bond by a transition metal catalyst (typically Cu(I), Au(I), or Ag(I)).

-

Imine Formation: The aldehyde and amine condense to form an iminium ion in situ.[2]

-

Metal Acetylide Formation: The metal catalyst coordinates to the alkyne, lowering the pKa of the terminal proton, facilitating deprotonation to form a metal-acetylide species.

-

Nucleophilic Addition: The metal-acetylide attacks the electrophilic iminium ion.

-

Catalyst Regeneration: Protonation of the intermediate releases the propargylamine product and regenerates the metal catalyst.

Visualization: A Coupling Workflow

Figure 2: The convergent synthesis of propargylamines via metal-catalyzed A3 coupling.

Experimental Protocol: Cu-Catalyzed A Coupling

Standard protocol for library generation.

Reagents:

-

Aldehyde (1.0 mmol)

-

Secondary Amine (1.1 mmol)

-

Terminal Alkyne (1.2 mmol)

-

CuBr (5 mol%)

-

Solvent: Toluene or Water (Green Chemistry variant)

Step-by-Step Procedure:

-

Charge: In a 10 mL reaction vial equipped with a magnetic stir bar, add CuBr (7 mg, 0.05 mmol).

-

Add Reactants: Sequentially add the aldehyde, amine, and alkyne. If using toluene (2 mL), add under nitrogen atmosphere.

-

Reflux: Heat the mixture to 100°C (oil bath) for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Cool to room temperature. Filter through a Celite pad to remove the copper catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, gradient elution).

Part 3: Therapeutic Landscape & MTDLs[3][4][5]

The field has moved from "Single Target" (MAO-B only) to "Multi-Target" (MTDLs) to address complex pathologies like Alzheimer's (AD) and Parkinson's (PD).

Key Compounds and Data

The following table compares FDA-approved agents with investigational MTDLs.

| Compound | Class | Target Profile | Key Mechanism | Status |

| Selegiline | MAO-B Inhibitor | MAO-B ( | Irreversible inhibition; metabolizes to amphetamines. | FDA Approved (PD) |

| Rasagiline | MAO-B Inhibitor | MAO-B ( | 5x more potent than Selegiline; non-amphetamine metabolites. | FDA Approved (PD) |

| Ladostigil | MTDL | MAO-B + AChE | Carbamate moiety adds AChE inhibition ( | Phase II (AD/MCI) |

| ASS234 | MTDL | MAO-A/B + AChE | Hybrid of Donepezil + Propargylamine.[3] Crosses BBB efficiently. | Preclinical |

| M30 | MTDL | MAO-A/B + Iron Chelation | Iron chelator moiety adds antioxidant capacity. | Preclinical |

Strategic Design: The "Hybrid" Approach

Ladostigil exemplifies the MTDL strategy.[1] It combines:

-

The Propargylamine: Derived from Rasagiline (MAO inhibition + Neuroprotection).[1]

-

The Carbamate: Derived from Rivastigmine (Cholinesterase inhibition).

Why this works: In AD, cholinergic deficit leads to memory loss (treated by AChE inhibition), while oxidative stress and neuronal death drive progression (treated by MAO inhibition). Ladostigil hits both.

Part 4: Experimental Validation (MAO Inhibition Assay)

To validate the activity of synthesized propargylamines, a fluorometric assay is the industry standard.

Objective: Determine

Protocol:

-

Enzyme Prep: Dilute recombinant hMAO-B (10

g/mL) in phosphate buffer (0.1 M, pH 7.4). -

Incubation: Add 180

L of enzyme solution to 96-well plate. Add 20 -

Substrate Addition: Add Amplex Red reagent (50

M) + Horseradish Peroxidase (HRP) + Tyramine (substrate). -

Measurement: MAO activity generates

, which reacts with Amplex Red (via HRP) to produce fluorescent Resorufin. -

Detection: Measure fluorescence at

nm / -

Calculation: Plot % Inhibition vs. Log[Concentration] to derive

.

References

-

Bolea, I., et al. (2011).[3] Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry.[4] Link

-

Youdim, M. B., et al. (2006). The essentiality of early neuroprotective strategy in neurodegenerative diseases: The case for rasagiline. Neurotoxicity Research. Link

-

Wei, C., & Li, C. J. (2003). A3-coupling reaction of aldehydes, amines, and alkynes catalyzed by gold(III) chloride. Journal of the American Chemical Society. Link

-

Berrichi, A., et al. (2023). Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review. Current Organic Chemistry.[5] Link

-

Huleatt, P. B., et al. (2015).[4] Novel Arylalkenylpropargylamines as Neuroprotective, Potent, and Selective Monoamine Oxidase B Inhibitors for the Treatment of Parkinson’s Disease.[4] Journal of Medicinal Chemistry.[4] Link

-

Weinstock, M., et al. (2000). Ladostigil, a novel bifunctional acetylcholinesterase-monoamine oxidase inhibitor for the treatment of Alzheimer's disease. Neurodegeneration & Neuroprotection.[1][5][6][7][8][9][10] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ASS234, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review [ouci.dntb.gov.ua]

- 6. Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders: MAO inhibition and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine from 4-ethylcyclohexylamine

Application Note: High-Fidelity Synthesis of 4-Ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine

Executive Summary & Mechanistic Rationale

The synthesis of secondary propargylamines is a cornerstone in the development of irreversible monoamine oxidase (MAO) inhibitors and functionalized precursors for CuAAC "click" chemistry[1]. This application note details the robust synthesis of 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine from the primary amine precursor, 4-ethylcyclohexylamine.

The Challenge of Over-Alkylation:

The fundamental challenge in synthesizing secondary amines via the direct alkylation of primary amines with propargyl bromide is the high propensity for over-alkylation. While the primary amine initiates the nucleophilic attack (

To circumvent this, we have engineered two validated approaches based on distinct chemical causalities:

-

Kinetic & Stoichiometric Control (Route A) : By artificially restricting the electrophile (propargyl bromide) to sub-stoichiometric levels and lowering the thermal energy of the system, we statistically favor the collision of the electrophile with the more abundant primary amine.

-

Electronic Deactivation via Protection (Route B) : The Fukuyama amine synthesis utilizes 2-nitrobenzenesulfonyl chloride (NsCl) to convert the primary amine into a sulfonamide[2]. The strong electron-withdrawing nature of the nosyl group drastically reduces the nucleophilicity of the nitrogen, completely preventing di-alkylation. However, the sulfonamide N-H proton becomes highly acidic (

~ 10), allowing it to be easily deprotonated by a mild base to form a potent, mono-reactive nucleophilic anion.

Workflow Visualization

Figure 1: Divergent synthetic strategies for the mono-propargylation of 4-ethylcyclohexylamine.

Experimental Protocols

Protocol A: Direct Nucleophilic Substitution (Pragmatic Route)

Self-Validation Checkpoint: The success of this route relies heavily on the chromatographic separation of the secondary amine from the primary and tertiary amines. TLC using a ninhydrin stain will differentiate the primary amine (deep purple) from the secondary amine (faint red/brown).

Methodology:

-

Preparation : Dissolve 4-ethylcyclohexylamine (10.0 mmol, 1.0 eq) in 20 mL of anhydrous acetonitrile (MeCN) under an inert nitrogen atmosphere.

-

Base Addition : Add anhydrous potassium carbonate (

, 20.0 mmol, 2.0 eq). Causality: -

Electrophile Addition : Cool the suspension to 0°C using an ice bath. Slowly add propargyl bromide (9.0 mmol, 0.9 eq; typically supplied as an 80 wt% solution in toluene) dropwise over 30 minutes. Causality: Dropwise addition at 0°C prevents localized concentration spikes of the electrophile, suppressing di-alkylation.

-

Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Workup & Purification : Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution:

to

Protocol B: Fukuyama Amine Synthesis (High-Fidelity Route)

Self-Validation Checkpoint: This protocol is designed as a self-purifying system. In the final deprotection step, the target secondary amine is separated from the neutral thioether byproduct entirely through pH-dependent phase partitioning, eliminating the need for column chromatography.

Methodology: Step 1: Nosyl Protection

-

Dissolve 4-ethylcyclohexylamine (10.0 mmol, 1.0 eq) and triethylamine (15.0 mmol, 1.5 eq) in 30 mL of anhydrous

at 0°C. -

Add 2-nitrobenzenesulfonyl chloride (NsCl, 11.0 mmol, 1.1 eq) in portions. Stir for 4 hours, warming to room temperature.

-

Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine, then with brine. Dry over

and concentrate to yield the pure sulfonamide intermediate.

Step 2: N-Alkylation

-

Dissolve the sulfonamide intermediate (10.0 mmol, 1.0 eq) in 25 mL of anhydrous DMF.

-

Add

(20.0 mmol, 2.0 eq) and propargyl bromide (12.0 mmol, 1.2 eq). Causality: Because the nosyl group prevents over-alkylation, an excess of propargyl bromide can be safely used to drive the reaction to 100% conversion[2]. -

Stir at room temperature for 8 hours. Quench with water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers thoroughly with water to remove DMF, dry, and concentrate.

Step 3: Deprotection & Self-Validating Isolation

-

Dissolve the alkylated intermediate in 30 mL of MeCN. Add

(30.0 mmol, 3.0 eq) and thiophenol (PhSH, 12.0 mmol, 1.2 eq). Stir at room temperature for 12 hours. Causality: The thiolate anion undergoes a nucleophilic aromatic substitution ( -

Acid-Base Extraction : Concentrate the mixture and partition between diethyl ether (30 mL) and 1M HCl (30 mL). Causality: The target amine protonates and moves to the aqueous layer, while the neutral phenyl 2-nitrophenyl sulfide byproduct remains trapped in the ether phase.

-

Separate the aqueous layer, basify to pH 12 using 2M NaOH, and extract with

(3 x 20 mL). Dry and concentrate to yield the highly pure 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine.

Quantitative Data & Method Comparison

| Parameter | Route A: Direct Alkylation | Route B: Fukuyama Synthesis |

| Overall Yield | 45% - 55% | 75% - 85% (over 3 steps) |

| Purity Profile | Moderate (Requires chromatography) | Excellent (Purified via extraction) |

| Over-alkylation Risk | High (Requires strict stoichiometric control) | Zero (Mechanistically impossible) |

| Time Investment | ~18 hours | ~36 hours |

| Scalability | Poor (Exothermic, difficult separation at scale) | Excellent (Robust, chromatography-free) |

| Reagent Cost | Low | Moderate (Requires NsCl and PhSH) |

References

- Digital CSIC. Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase i.

- National Institutes of Health (PMC). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides.

Sources

Application Notes and Protocols for the Use of 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine in Click Chemistry Reactions

Introduction: Harnessing the Potential of a Novel Alkyne for Advanced Molecular Construction

The field of drug discovery and development perpetually seeks novel molecular scaffolds and efficient synthetic methodologies to access new chemical space. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the way chemists approach molecular assembly due to its high efficiency, broad functional group tolerance, and mild reaction conditions.[1][2] This powerful ligation reaction enables the rapid and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[3][4]

This document provides a comprehensive guide to the application of a unique bifunctional building block, 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine , in CuAAC reactions. The presence of both a terminal alkyne (the propargyl group) and a secondary amine on a substituted cyclohexane scaffold makes this molecule a particularly interesting substrate for creating diverse and complex molecular architectures. The amine moiety can serve as a point for further functionalization or can influence the physicochemical properties of the final triazole-containing product, a feature of significant interest in medicinal chemistry.[5][6]

These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth protocols and expert insights into the effective use of this versatile reagent.

Understanding the Core Reaction: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) catalyst. The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring. This intermediate then undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[4][7]

The reaction's success hinges on maintaining the copper in its +1 oxidation state.[8] This is typically achieved by using a copper(I) salt directly or, more commonly, by generating it in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[1][9]

The Unique Role of the Amine Functionality

The secondary amine present in 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine can play a significant role in the CuAAC reaction. Amine ligands are known to coordinate with the copper(I) catalyst, which can have several beneficial effects:

-

Prevention of Catalyst Deactivation: The amine can help prevent the formation of unreactive polynuclear copper(I) acetylides.[3]

-

Enhanced Solubility: It can increase the solubility of the copper catalyst in the reaction medium.[3]

-

Rate Acceleration: In some cases, amine-based chelation can accelerate the reaction rate.[3]

However, it is also important to consider that the basicity of the amine could potentially interfere with the reaction under certain conditions, necessitating careful optimization of the reaction parameters.

Visualizing the Reaction and Workflow

To provide a clear understanding of the processes involved, the following diagrams illustrate the CuAAC reaction mechanism and a general experimental workflow.

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: A general experimental workflow for a CuAAC reaction.

Experimental Protocols

The following protocols provide a starting point for the use of 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine in CuAAC reactions. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) may be necessary for specific substrates.

Protocol 1: Small-Molecule Synthesis in Organic Solvents

This protocol is suitable for the reaction of 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine with a small organic azide.

Materials:

-

4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine

-

Organic azide of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water (1:1), or THF/H₂O)

-

Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

Procedure:

-

Reagent Preparation:

-

Prepare a 1 M stock solution of sodium L-ascorbate in deionized water. This solution should be made fresh.

-

Prepare a 0.1 M stock solution of CuSO₄·5H₂O in deionized water.

-

-

Reaction Setup:

-

In the reaction vessel, dissolve 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., 5-10 mL of t-BuOH/H₂O 1:1).

-

Stir the solution at room temperature.

-

-

Catalyst Addition:

-

To the stirred solution, add the CuSO₄·5H₂O solution (0.01-0.05 eq).

-

Immediately after, add the freshly prepared sodium L-ascorbate solution (0.1-0.2 eq). A color change may be observed as Cu(II) is reduced to Cu(I).

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding a small amount of saturated aqueous ammonium chloride solution.

-

If a precipitate forms, it can be collected by filtration.

-

Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.

-

Protocol 2: Bioconjugation in Aqueous Media

This protocol is adapted for the conjugation of 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine to an azide-modified biomolecule (e.g., a protein or nucleic acid). The use of a copper-stabilizing ligand is highly recommended to prevent damage to the biomolecule.[10][11]

Materials:

-

4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine

-

Azide-modified biomolecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Reaction vessel (e.g., microcentrifuge tube)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 20 mM stock solution of CuSO₄·5H₂O in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

Prepare a 100 mM stock solution of sodium L-ascorbate in water (prepare fresh).

-

Prepare a stock solution of 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine in a water-miscible solvent like DMSO.

-

-

Catalyst Premix:

-

Reaction Setup:

-

In the reaction vessel, combine the azide-modified biomolecule in the aqueous buffer with the 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine solution (typically 10-50 equivalents relative to the biomolecule).

-

Add the freshly prepared CuSO₄/THPTA premix to the reaction mixture. A final copper concentration of 0.1-1.0 mM is common.[1]

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium L-ascorbate solution to a final concentration of 1-5 mM.

-

Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. If using fluorescently labeled molecules, protect the reaction from light.

-

-

Purification:

-

The purification method will depend on the nature of the biomolecule. Common methods include:

-

Size-exclusion chromatography (e.g., spin desalting columns) to remove excess small-molecule reagents.

-

Dialysis against an appropriate buffer.

-

Precipitation of the biomolecule.

-

-

Data Presentation and Expected Outcomes

The following table provides a summary of typical reaction parameters for the CuAAC reaction. These are starting points and should be optimized for the specific application.

| Parameter | Small Molecule Synthesis | Bioconjugation |

| Alkyne Concentration | 0.1 - 1.0 M | 10 - 100 µM |

| Azide Concentration | 0.1 - 1.2 M | 1 - 10 µM |

| CuSO₄ Loading | 1 - 5 mol% | 50 - 500 µM |

| Sodium Ascorbate | 10 - 20 mol% | 1 - 5 mM |

| Ligand | Optional | Recommended (THPTA, TBTA) |

| Ligand:Cu Ratio | - | 5:1 |

| Solvent | t-BuOH/H₂O, THF/H₂O, DMF | Aqueous Buffer (e.g., PBS) |

| Temperature | Room Temperature | Room Temperature or 37°C |

| Reaction Time | 1 - 24 hours | 1 - 4 hours |

Troubleshooting and Expert Insights

-

Low Yield: If the reaction yield is low, consider increasing the concentration of the copper catalyst and sodium ascorbate. For bioconjugation, ensure the biomolecule is free of chelating agents (e.g., EDTA) that could sequester the copper catalyst. The use of a ligand like THPTA is crucial for efficient bioconjugation.[7][11]

-

Side Reactions: The primary side reaction is the oxidative homocoupling of the alkyne (Glaser coupling). This can be minimized by ensuring a sufficient excess of the reducing agent (sodium ascorbate) and by performing the reaction under an inert atmosphere (e.g., nitrogen or argon), although this is often not necessary for CuAAC.[13]

-

Purification Challenges: The amine functionality in 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine and the resulting triazole product may lead to tailing during silica gel chromatography. This can often be mitigated by adding a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent.

Conclusion

4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine is a promising and versatile building block for the synthesis of novel triazole-containing compounds via the CuAAC reaction. Its unique structure, combining a reactive alkyne with a modifiable amine on a saturated carbocyclic core, opens up new avenues for the creation of diverse molecular libraries for applications in drug discovery, chemical biology, and materials science. The protocols and insights provided in this document serve as a robust starting point for researchers to effectively utilize this compound in their synthetic endeavors.

References

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

-

Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved from [Link]

-

Jena Biosciences. (n.d.). [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. Retrieved from [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

-

Hao, G., & Wu, P. (2018). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 23(10), 2465. [Link]

-

Jena Biosciences. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2736-2753. [Link]

-

Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

-

Buchwald, S. L., & Hoveyda, A. H. (2018). Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules. Journal of the American Chemical Society, 140(35), 11041-11045. [Link]

-

Mount Holyoke College. (n.d.). Click Chemistry: Synthesis of a Triazole. Retrieved from [Link]

-

Kamal, A., & Kumar, P. (2023). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. Pharmaceuticals, 16(11), 1599. [Link]

-

Gonzalez-Bobes, F., & Vazquez-Tato, M. P. (2019). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Molecules, 24(21), 3894. [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2690. [Link]

-

Wang, T., & Ma, J. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules, 28(17), 6296. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

-

Vitale, F., & G-L, A. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14065-14135. [Link]

-

Jiang, X., & Yao, Z. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(6), 545-557. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 5. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. mdhv.ca [mdhv.ca]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. static.igem.wiki [static.igem.wiki]

- 13. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

Application Notes and Protocols for the Microwave-Assisted Synthesis of N-Propargyl Aliphatic Amines

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of N-propargyl aliphatic amines utilizing microwave-assisted organic synthesis (MAOS). N-propargyl amines are crucial building blocks in medicinal chemistry and materials science, and their efficient synthesis is of significant interest. Microwave irradiation offers a rapid, efficient, and environmentally benign alternative to conventional heating methods for this transformation. These notes detail the underlying scientific principles, provide a robust experimental protocol for the widely used A³ (aldehyde-alkyne-amine) coupling reaction, and offer guidance on product characterization and safety.

Introduction: The Significance of N-Propargyl Aliphatic Amines and the Microwave Advantage

N-propargyl aliphatic amines are a class of organic compounds characterized by an aliphatic amine backbone bearing a propargyl group (a 2-propynyl group). This structural motif is a versatile synthon in organic chemistry, serving as a precursor for the synthesis of a wide array of nitrogen-containing heterocycles, and is a key component in various biologically active molecules and functional materials. The development of efficient and sustainable methods for their synthesis is, therefore, a critical endeavor in modern chemical research.

Traditionally, the synthesis of these amines involves methods that often require long reaction times, harsh conditions, and the use of volatile organic solvents, leading to significant energy consumption and waste generation. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave energy, chemical reactions can be accelerated from hours to mere minutes, often with improved yields and cleaner reaction profiles.[1][2] This acceleration is due to the efficient and rapid heating of the reaction mixture through dielectric polarization, a mechanism distinct from conventional conductive heating.[3]

This application note focuses on the microwave-promoted, copper-catalyzed three-component coupling of an aliphatic amine, an aldehyde, and a terminal alkyne, commonly known as the A³ coupling reaction, as a primary route to N-propargyl aliphatic amines.[2][4]

Mechanism and Rationale: The A³ Coupling Reaction under Microwave Irradiation

The A³ coupling reaction is a powerful one-pot methodology for the synthesis of propargylamines. The generally accepted mechanism involves two key catalytic cycles that are significantly accelerated by the rapid heating afforded by microwave irradiation.

Step 1: In situ Imine Formation: The reaction commences with the condensation of the aliphatic amine and the aldehyde to form an imine intermediate. This step is often the rate-limiting step in the overall transformation and is substantially accelerated at the elevated temperatures rapidly achieved with microwave heating.

Step 2: Copper Acetylide Formation: Concurrently, the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide species. This activation of the alkyne is crucial for the subsequent nucleophilic attack.

Step 3: Nucleophilic Addition: The copper acetylide then acts as a nucleophile, attacking the electrophilic carbon of the imine intermediate. This step forms the new carbon-carbon bond and generates the N-propargyl amine product upon protonation.

The role of microwave irradiation in this process is primarily thermal, providing rapid and uniform heating of the reaction mixture. This leads to a significant reduction in reaction times and can also enhance selectivity by minimizing the formation of by-products that may occur during prolonged heating under conventional conditions.[1]

Caption: Generalized mechanism for the microwave-assisted A³ coupling reaction.

Materials and Methods

This section provides a general protocol for the microwave-assisted synthesis of N-propargyl aliphatic amines via the A³ coupling reaction. Researchers should optimize the conditions for their specific substrates.

Equipment

-

Microwave synthesis reactor equipped with sealed reaction vessels and magnetic stirring.

-

Standard laboratory glassware.

-

Magnetic stirrer hotplate.

-

Rotary evaporator.

-

Thin Layer Chromatography (TLC) plates (silica gel).

-

Column chromatography apparatus.

Reagents

-

Aliphatic amine (e.g., n-propylamine, cyclohexylamine, n-butylamine)

-

Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

-

Terminal alkyne (e.g., phenylacetylene)

-

Copper(I) iodide (CuI) or Copper(I) bromide (CuBr) as catalyst

-

Solvent (e.g., water, toluene, acetonitrile, or solvent-free)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Experimental Protocol: General Procedure for A³ Coupling

Caption: Experimental workflow for microwave-assisted A³ coupling.

-

Reaction Setup: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the aliphatic amine (1.0 mmol), aldehyde (1.0 mmol), terminal alkyne (1.2 mmol), and the copper(I) catalyst (e.g., CuI, 5 mol%).

-

Solvent Addition (if applicable): If a solvent is used, add 2-3 mL of the chosen solvent (e.g., water, toluene, or acetonitrile). For solvent-free conditions, proceed directly to the next step.

-

Vessel Sealing: Securely cap the reaction vessel.

-

Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture with stirring at a set temperature (typically between 100-150 °C) for a specified time (usually 5-30 minutes). The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with dichloromethane (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation: Comparative Analysis

Microwave-assisted synthesis consistently demonstrates superior performance over conventional heating methods for the synthesis of N-propargyl aliphatic amines. The following table provides a comparative overview of reaction times and yields for representative A³ coupling reactions.

| Amine | Aldehyde | Alkyne | Method | Time | Yield (%) | Reference |

| Cyclohexylamine | Isobutyraldehyde | Phenylacetylene | Microwave | 15 min | 92 | [5] |

| n-Propylamine | Benzaldehyde | Phenylacetylene | Microwave | 10 min | 85 | [2] |

| Aniline | Benzaldehyde | Phenylacetylene | Conventional | 24 h | 49 | [3] |

| Aniline | Benzaldehyde | Phenylacetylene | Microwave | 30 min | 67 | [3] |

As evidenced, the microwave-assisted approach dramatically reduces reaction times from hours to minutes while often providing higher product yields.[1][6]

Expected Results and Characterization

The successful synthesis of N-propargyl aliphatic amines can be confirmed by standard spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

C≡C stretch (alkyne): A sharp, weak to medium absorption band around 2100-2260 cm⁻¹.

-

≡C-H stretch (terminal alkyne reactant): A sharp, medium to strong absorption around 3300 cm⁻¹. This peak should be absent in the product spectrum if a terminal alkygous reactant was used.

-

C-N stretch (aliphatic amine): A medium to weak absorption in the range of 1020-1250 cm⁻¹.[7]

-

N-H stretch (secondary amine product): A single, weak to medium absorption band around 3300-3500 cm⁻¹. This peak will be absent if a secondary amine was used as a reactant to form a tertiary amine product.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Propargylic protons (-CH₂-C≡C-): A characteristic signal, often a doublet or singlet, in the range of 2.0-3.5 ppm.

-

Aliphatic protons: Signals corresponding to the specific aliphatic amine used, typically in the upfield region (0.8-3.0 ppm).[8]

-

Methine proton (-CH(NR₂)-C≡C-): A signal in the range of 3.5-4.5 ppm.

-

-

¹³C NMR:

-

Alkynyl carbons (-C≡C-): Two distinct signals in the range of 65-90 ppm.[9]

-

Aliphatic carbons: Signals corresponding to the aliphatic amine and aldehyde fragments, typically in the range of 10-60 ppm.

-

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the desired N-propargyl aliphatic amine.

Safety Precautions

-

Microwave Reactor Safety: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.[2] Always follow the manufacturer's instructions for the operation of the microwave reactor.

-

Pressure Monitoring: Reactions in sealed vessels at elevated temperatures generate significant pressure. Ensure that the reaction vessels are in good condition and that the pressure and temperature are monitored throughout the reaction. Do not exceed the recommended pressure limits for the vessels.

-

Solvent Choice: Be aware of the dielectric properties and boiling points of the solvents used. Highly volatile and flammable solvents can pose a significant risk.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals and operating the microwave reactor.

-

Fume Hood: Conduct all reactions in a well-ventilated fume hood.

Conclusion

Microwave-assisted synthesis, particularly through the A³ coupling reaction, provides a highly efficient, rapid, and often higher-yielding pathway for the preparation of N-propargyl aliphatic amines compared to conventional methods. The protocols and data presented herein offer a solid foundation for researchers to explore and optimize these important transformations, contributing to the advancement of green and sustainable chemistry in drug discovery and materials science.

References

-

Rajasekhar, K.K., et al. (2010). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of ChemTech Research, 2(1), 592-597. Available at: [Link]

-

Trang, T. T. T., Ermolat'ev, D. S., & Van der Eycken, E. V. (2015). Facile and diverse microwave-assisted synthesis of secondary propargylamines in water using CuCl/CuCl2. RSC Advances, 5(37), 28921-28924. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Available at: [Link]

-

Sharma, A., & Kumar, V. (2018). A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry, 7(5), 677-686. Available at: [Link]

-

Three-component coupling for the synthesis of propargylamine and its mechanism. (n.d.). ResearchGate. Available at: [Link]

-

Orozco-Gonzalez, Y., et al. (2020). Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors. Molecules, 25(3), 481. Available at: [Link]

- Oreate AI. (2026, February 26). Microwaves vs. Conventional Heating: A Comparative Look at Reaction Yields.

- BenchChem. (2025). Comparative Study of Propargylamine Synthesis Methods. BenchChem.

- Wiley-VCH. (2010). Basic 1H- and 13C-NMR Spectroscopy. Wiley.

- Xu, X., Feng, H., & Van der Eycken, E. V. (2021). A highly efficient microwave-assisted Cu(I)-catalyzed cross-A3-coupling/decarboxylative coupling of two different amines, formaldehyde, and propiolic acid provides unsymmetric 1,4-diamino-2-butynes through a domino process in good yields with high chemoselectivity. The Journal of Organic Chemistry, 86(19), 14036-14043.

-

(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

Rajasekhar, K.K., et al. (2010). Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. ResearchGate. Available at: [Link]

- An Efficient Synthesis of Propargylamines via A3 Coupling Catalyzed by Silica-Grafted Imidazolium-Based Ionic Liquids. (n.d.). Journal of Applicable Chemistry.

- SpectraBase. (n.d.). 1-Phenyl-N-propan-2-yl-1-propanamine. SpectraBase.

- ChemicalBook. (n.d.). 1-PHENYL-2-PROPYN-1-OL(4187-87-5) IR Spectrum. ChemicalBook.

- Bariwal, J. B., Ermolat'ev, D. S., & Van der Eycken, E. V. (2010). Efficient microwave-assisted synthesis of secondary alkylpropargylamines by using A3-coupling with primary aliphatic amines. Chemistry–A European Journal, 16(11), 3281-3284.

-

Kazemi, F., et al. (2024). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4][10]imidazo[1,2-a]pyrimidines via A3 coupling. Frontiers in Chemistry, 12.

- Orozco-Gonzalez, Y., et al. (2020). Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors. MDPI.

- AChemBlock. (n.d.). 1-Phenylprop-2-yn-1-amine. AChemBlock.